2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride
CAS No.: 1283720-38-6
Cat. No.: VC4195330
Molecular Formula: C7H13ClF3NO
Molecular Weight: 219.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1283720-38-6 |
|---|---|
| Molecular Formula | C7H13ClF3NO |
| Molecular Weight | 219.63 |
| IUPAC Name | 2,2,2-trifluoro-1-piperidin-2-ylethanol;hydrochloride |
| Standard InChI | InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)5-3-1-2-4-11-5;/h5-6,11-12H,1-4H2;1H |
| Standard InChI Key | WPVSSMTUSPJGEI-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)C(C(F)(F)F)O.Cl |
Introduction
2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride is a chemical compound with the CAS number 1283720-38-6. It is a derivative of 2,2,2-trifluoro-1-(piperidin-2-yl)ethanol, which is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a hydroxyl group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential applications.
Synthesis Methods
The synthesis of 2,2,2-trifluoro-1-(piperidin-2-yl)ethanol, the parent compound, typically involves the reaction of 2,2,2-trifluoroacetaldehyde with piperidine under controlled conditions. The hydrochloride salt can be formed by reacting the parent compound with hydrochloric acid.
Reaction Conditions for Parent Compound:
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Starting Materials: 2,2,2-Trifluoroacetaldehyde and piperidine.
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Reaction Conditions: Inert atmosphere (e.g., nitrogen), solvents like tetrahydrofuran or dichloromethane.
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Catalysts: Acid or base catalysts may be used.
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Temperature: Room temperature or slightly elevated.
Applications and Research Findings
2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride, like its parent compound, is of interest in medicinal chemistry due to its potential as a pharmaceutical intermediate. The trifluoromethyl group enhances lipophilicity, facilitating interactions with biological targets, while the piperidine ring allows for hydrogen bonding and other interactions with enzymes or receptors.
Medicinal Chemistry:
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Central Nervous System Targets: Derivatives of this compound have shown promise in targeting the central nervous system, potentially leading to novel therapeutic agents.
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Enzyme Inhibition Studies: The compound and its derivatives are evaluated for their inhibitory effects on enzymes like cytochrome P450, providing insights into drug metabolism.
Materials Science:
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Novel Materials: Incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride is distinct from other trifluoromethylated compounds due to the presence of a piperidine ring, which imparts specific steric and electronic properties. This makes it particularly useful in designing compounds with targeted biological activity.
| Compound | Unique Features |
|---|---|
| 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol | Pyridine ring instead of piperidine |
| 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanol | Pyrrole ring instead of piperidine |
| 2,2,2-Trifluoroethanol | Absence of a heterocyclic ring |
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